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molecular formula C3H2O2 B1203148 Propiolic acid CAS No. 471-25-0

Propiolic acid

Cat. No. B1203148
M. Wt: 70.05 g/mol
InChI Key: UORVCLMRJXCDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648492

Procedure details

Dibromoolefin intermediate XIX is then converted to ethynyl intermediate XX. Treatment of the dibromoolefin intermediate with about two equivalents of n-butyllithium produces the lithium acetylide XX, wherein R13 is Li. This transformation is typically carried out in a polar organic solvent, such as tetrahydrofuran, at a temperature of about -78° C. to about 25° C. The lithium acetylide is reacted with electrophiles, such as methoxymethyl chloride, bromomethyl-3-methoxyisoxazole, 3-diphenylmethoxy-4-iodomethyl-1,2,5-thiadiazole, carbon dioxide, tetrazole disulfide, and the like, to prepare the formula I compounds. In a typical example, the lithium acetylide is treated with solid CO2 at a temperature of about -78° C. to about -60° C. to produce propargylic acid intermediate XX wherein R13 is CO2H. This compound may be further modified as described herein.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bromomethyl-3-methoxyisoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-diphenylmethoxy-4-iodomethyl-1,2,5-thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tetrazole disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-]#[C-].[Li+:3].[Li+].C[O:6]CCl.BrC[C:11]1[C:12]([O:16]C)=NO[CH:15]=1.[C:18]1(C(C2C=CC=CC=2)OC2C(CI)=NSN=2)C=CC=C[CH:19]=1.C(=O)=O>O1CCCC1>[C:12]([OH:16])(=[O:6])[C:11]#[CH:15].[C-:18]#[C-:19].[Li+:3].[Li+:3] |f:0.1.2,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Li+].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCl
Name
bromomethyl-3-methoxyisoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C(=NOC1)OC
Name
3-diphenylmethoxy-4-iodomethyl-1,2,5-thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(OC1=NSN=C1CI)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
tetrazole disulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Li+].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the like, to prepare the formula I compounds

Outcomes

Product
Name
Type
product
Smiles
C(C#C)(=O)O
Name
Type
product
Smiles
[C-]#[C-].[Li+].[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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